1-(2-Methoxynaphthalen-1-yl)ethanol
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Overview
Description
1-(2-Methoxynaphthalen-1-yl)ethanol is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol . It is characterized by the presence of a methoxy group attached to the naphthalene ring and an ethanol group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxynaphthalen-1-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Methoxynaphthalen-1-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the Grignard reaction, where 2-methoxynaphthalene reacts with ethyl magnesium bromide followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxynaphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 1-(2-Methoxynaphthalen-1-yl)ethanone.
Reduction: 1-(2-Methoxynaphthalen-1-yl)methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxynaphthalen-1-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The methoxy group and ethanol moiety play crucial roles in its reactivity and interaction with biological molecules. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
1-(2-Methoxynaphthalen-1-yl)ethanol can be compared with other similar compounds such as:
1-(6-Methoxynaphthalen-2-yl)ethanol: This compound has a similar structure but differs in the position of the methoxy group, which can lead to different chemical and biological properties.
1-(2-Methoxynaphthalen-1-yl)methanol: This compound is a reduced form of this compound and has different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H14O2 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-9,14H,1-2H3 |
InChI Key |
JHZABIIOCGHRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC2=CC=CC=C21)OC)O |
Origin of Product |
United States |
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